3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine

Synthetic methodology Protecting group strategy Hydrogenolysis

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine (C15H22N2, MW 230.35) is a bicyclic diamine featuring a 3-azabicyclo[3.3.1]nonane core with a benzyl substituent on the endocyclic nitrogen at position 3 and a primary amino group at position 9. This regiochemistry distinguishes it from the more commonly explored 9-benzyl-3-amino isomer (CAS 76272-99-6) that has been employed in dopamine receptor ligand programs.

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
CAS No. 198210-86-5
Cat. No. B3113756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine
CAS198210-86-5
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESC1CC2CN(CC(C1)C2N)CC3=CC=CC=C3
InChIInChI=1S/C15H22N2/c16-15-13-7-4-8-14(15)11-17(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2
InChIKeyYMIGMRDJEJTYKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine (CAS 198210-86-5) – Core Structural Features for Research and Industrial Sourcing


3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine (C15H22N2, MW 230.35) is a bicyclic diamine featuring a 3-azabicyclo[3.3.1]nonane core with a benzyl substituent on the endocyclic nitrogen at position 3 and a primary amino group at position 9 [1]. This regiochemistry distinguishes it from the more commonly explored 9-benzyl-3-amino isomer (CAS 76272-99-6) that has been employed in dopamine receptor ligand programs [2]. The compound is typically synthesized via catalytic hydrogenation of the corresponding oxime over Raney nickel and serves as a versatile intermediate for amide, Schiff base, and isothiocyanate derivative libraries [1]. It is commercially available at purities up to 98% (e.g., from Leyan, Cat. No. 1725038) and is shipped under recommended storage at 4°C with protection from light .

Why Generic 3-Azabicyclo[3.3.1]nonane Amine Analogs Cannot Replace CAS 198210-86-5


Within the 3-azabicyclo[3.3.1]nonane family, substitution pattern profoundly controls both chemical reactivity and biological recognition. The compound’s 3-benzyl-9-amino arrangement places the primary amine at the sterically encumbered bridge position, while the N3-benzyl group can be selectively cleaved via hydrogenolysis without affecting acid-labile protecting groups elsewhere in a synthetic sequence [1]. By contrast, the N3-Boc analog requires acidic cleavage conditions that are incompatible with many downstream functional groups [1]. Furthermore, regioisomers such as 9-benzyl-3-amino derivatives (e.g., CAS 76272-99-6) exhibit high nanomolar to sub-nanomolar affinity for dopamine D2/D3 receptors, a pharmacological profile absent in the 3-benzyl-9-amino series [2]. Simple N-alkyl analogs (e.g., 3-propyl or 3-isopropyl) lack the benzyl chromophore, forfeiting UV detectability and pi-stacking interactions often exploited in medicinal chemistry [3]. Direct generic interchange therefore risks altered synthetic outcomes, loss of orthogonal protection, or unintended biological activity.

Quantitative Differentiation of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine Against Closest Analogs


Orthogonal N-Deprotection: Benzyl vs. tert-Butoxycarbonyl (Boc) on the 3-Azabicyclo[3.3.1]nonane Scaffold

The N3-benzyl group of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine can be removed by catalytic hydrogenolysis (H2, Pd/C or Raney Ni) under neutral conditions, leaving the 9-amino group intact for subsequent derivatization [1]. In contrast, the directly comparable 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-amine (Boc-protected analog) requires strongly acidic deprotection (e.g., TFA or HCl), which can protonate the 9-amine and preclude one-pot functionalization sequences [1]. The reduction of 3-benzyl- vs. 3-Boc-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel yields the corresponding 9-amines with comparable efficiency, but the benzyl variant uniquely enables direct further hydrogenolysis to the unprotected 3-H-3-azabicyclo[3.3.1]nonan-9-amine scaffold [1].

Synthetic methodology Protecting group strategy Hydrogenolysis

Regioisomeric Differentiation: 3-Benzyl-9-amine vs. 9-Benzyl-3-amine at Dopamine Receptors

The 9-benzyl-3-amino regioisomer (9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine, CAS 76272-99-6) and its benzamide derivatives have been characterized as high-affinity ligands for human dopamine D2 and D3 receptors, with lead compounds achieving Ki values in the range of 0.44–0.50 nM [1]. The 3-benzyl-9-amine regioisomer (target compound) has not been reported to possess comparable dopaminergic activity, indicating that the position of the benzyl group and the primary amine dictates pharmacological engagement [2]. This functional divergence underscores the importance of sourcing the correct regioisomer for structure-activity relationship (SAR) studies.

Dopamine receptor Regioisomerism Affinity

Aqueous Solubility Enhancement of Benzyl-Substituted 3-Azabicyclo[3.3.1]nonane Derivatives

The Chinese patent CN101580490A explicitly addresses the problem of poor water solubility in 3-azabicyclo[3.3.1]nonane scaffolds and identifies 3-benzyl-3-azabicyclo[3.3.1]nonane-9-substituted derivatives as preferred structures for improving aqueous solubility while maintaining or enhancing biological selectivity [1]. The patent describes that benzyl substitution at the N3 position, when combined with appropriate C9 functionalization (including the 9-amino group), yields compounds with markedly better water solubility compared to unsubstituted or simple alkyl-substituted analogs, enabling formulation for in vivo studies [1].

Solubility Drug-likeness Patent data

Synthetic Accessibility: One-Pot Mannich Assembly of the 3-Benzyl Core

The 3-benzyl-3-azabicyclo[3.3.1]nonane framework can be prepared via a double Mannich reaction directly from benzylamine, cyclohexanone, and formaldehyde, as described in Example 1 of CN101580490A [1]. This one-pot approach yields the key intermediate 3-benzyl-3-azabicyclo[3.3.1]-9-nonanone, which is subsequently converted to the 9-amine via oxime formation and reduction [2]. In contrast, the 9-benzyl-3-amino regioisomer typically requires a lengthier synthetic sequence involving N-benzyl protection after azabicycle formation, adding steps and reducing overall yield [3].

Synthetic efficiency Mannich reaction Scale-up

Ideal Deployment Scenarios for 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine (CAS 198210-86-5)


Scaffold for Library Synthesis Requiring Orthogonal N-Protection

Researchers constructing amide or sulfonamide libraries on the 9-amino position can exploit the N3-benzyl group as a stable, neutral-condition-removable protecting group. This orthogonal strategy, enabled by hydrogenolytic cleavage, allows late-stage deprotection without exposing acid- or base-sensitive library substituents to harsh conditions, as established in the Moskalenko 2011 synthetic methodology [1].

Negative Control in Dopamine D2/D3 Receptor SAR Studies

Because the 3-benzyl-9-amino regioisomer lacks the high dopamine receptor affinity observed for 9-benzyl-3-amino benzamide derivatives (Ki 0.44–0.50 nM at D3), this compound serves as an ideal matched negative control for validating target engagement specificity in CNS receptor screening cascades [1].

Solubility-Focused Lead Optimization in CNS Drug Discovery

The improved aqueous solubility profile reported for 3-benzyl-3-azabicyclo[3.3.1]nonane derivatives in CN101580490A positions the 9-amino compound as a privileged starting point for CNS lead series where brain penetration and formulation solubility are critical parameters [1].

Isothiocyanate and Thiourea Derivative Synthesis

The 9-amino group readily reacts with thiophosgene under mild conditions (K2CO3) to yield the corresponding isothiocyanate, which can be further elaborated into thioureas and tetrazole-thiones as described by Moskalenko et al. (2011) [1]. This reactivity profile is shared with the Boc analog, but only the benzyl variant permits one-pot sequential deprotection of N3 and functionalization of N9.

Quote Request

Request a Quote for 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.